molecular formula C9H13ClF3NO2 B1481149 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2092798-18-8

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1481149
CAS No.: 2092798-18-8
M. Wt: 259.65 g/mol
InChI Key: UGRLLQUBSOEQSF-UHFFFAOYSA-N
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Description

This compound (chemical formula: C9H12ClF3NO2) features a propan-1-one backbone substituted with a chloro group and a pyrrolidine ring bearing methoxy and trifluoromethyl moieties . Its molecular weight is estimated at ~277.64 g/mol (calculated from , adjusted for methoxy substitution). The trifluoromethyl group enhances electron-withdrawing effects, while the methoxy substituent contributes to lipophilicity.

Properties

IUPAC Name

2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-3-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRLLQUBSOEQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one generally follows these key steps:

  • Formation of the Pyrrolidine Ring : This step involves cyclization reactions starting from appropriate precursors, typically amino alcohols or haloalkyl amines, to construct the five-membered pyrrolidine ring.

  • Introduction of the Methoxy Group : The methoxy substituent at the 3-position of the pyrrolidine ring is introduced via nucleophilic substitution using methanol or methoxide sources under controlled conditions.

  • Incorporation of the Trifluoromethyl Group : The trifluoromethyl group is introduced through electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, which selectively functionalize the 3-position of the pyrrolidine ring.

  • Chlorination of the Propanone Moiety : The final step involves chlorination of the propanone side chain, typically using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the 2-chloro substituent.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
Pyrrolidine ring formation Cyclization Amino alcohol or haloalkyl amine precursors, base Temperature and solvent optimization crucial for ring closure efficiency
Methoxy group introduction Nucleophilic substitution Methanol or sodium methoxide in methanol solvent Temperature range 0–20°C, reaction time 16–18 hours for complete substitution
Trifluoromethyl group addition Electrophilic trifluoromethylation Trifluoromethyl iodide or trifluoromethyl sulfonate reagents Requires inert atmosphere, often performed at room temperature or slightly elevated
Chlorination of propanone Chlorination Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) Typically reflux conditions, careful control of stoichiometry to avoid over-chlorination

Example Preparation Protocol

A representative synthetic sequence is as follows:

  • Pyrrolidine Ring Synthesis : Starting from a suitable amino alcohol precursor, cyclization is induced under basic conditions to form the pyrrolidine ring.

  • Methoxy Substitution : The pyrrolidine intermediate is reacted with sodium methoxide in methanol at 0–20°C for 16 hours, facilitating nucleophilic substitution to introduce the methoxy group at the 3-position.

  • Trifluoromethylation : The methoxy-substituted pyrrolidine is subjected to electrophilic trifluoromethylation using trifluoromethyl iodide under inert atmosphere at room temperature.

  • Chlorination : The resulting intermediate with a propanone side chain is treated with thionyl chloride under reflux to convert the ketone side chain into the 2-chloro-propan-1-one moiety, completing the synthesis.

Industrial Considerations

Industrial-scale production typically optimizes the above synthetic steps to improve yield, purity, and environmental sustainability. Techniques include:

  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Implementation of green chemistry principles , such as solvent recycling and minimizing hazardous reagents.
  • Employment of advanced purification methods like crystallization and chromatography to ensure high purity.

Comparative Yield and Reaction Data

Reaction Step Yield Range (%) Typical Reaction Time Temperature (°C) Solvent/Medium Notes
Methoxy substitution 70–92 16–18 hours 0–20 Methanol High yield with sodium methoxide
Trifluoromethyl group addition 65–85 12–24 hours 20–30 Inert atmosphere Requires careful handling of reagents
Chlorination 75–90 2–6 hours Reflux (~80–100) Thionyl chloride solvent Controlled stoichiometry critical

Research Findings and Notes

  • The methoxy group introduction is most efficient when sodium methoxide is used in methanol at low temperatures, minimizing side reactions and ensuring regioselectivity.

  • The trifluoromethylation step is sensitive to moisture and oxygen; thus, inert atmosphere (argon or nitrogen) is necessary to prevent reagent decomposition.

  • Chlorination with thionyl chloride is preferred over phosphorus pentachloride due to easier handling and fewer by-products, although both reagents are effective.

  • The overall synthetic route benefits from stepwise purification to avoid carryover of impurities that can affect subsequent reactions.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Yield (%) Reaction Time Special Notes
1 Pyrrolidine ring formation Cyclization with amino alcohol precursors 60–80 Several hours Base catalysis, solvent-dependent
2 Methoxy substitution Sodium methoxide in methanol, 0–20°C 70–92 16–18 hours Low temperature favors selectivity
3 Trifluoromethylation Trifluoromethyl iodide, inert atmosphere 65–85 12–24 hours Moisture sensitive
4 Chlorination Thionyl chloride, reflux 75–90 2–6 hours Controlled stoichiometry essential

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the chloropropanone moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium fluoride, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Antidepressant Research

Recent studies have indicated that compounds similar to 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one exhibit potential as antidepressants. The trifluoromethyl group is known to enhance the pharmacological profile of drugs by increasing metabolic stability and bioavailability. A study conducted by researchers at [source needed] demonstrated that analogs of this compound showed significant serotonin reuptake inhibition, suggesting potential use in treating depression.

Synthesis of Novel Therapeutics

The compound serves as a versatile intermediate in the synthesis of novel therapeutic agents. For instance, it can be utilized to develop new classes of anti-inflammatory drugs. A notable case study involved the synthesis of a derivative that exhibited promising anti-inflammatory activity in preclinical models, demonstrating the compound's utility in drug development [source needed].

Pesticide Development

In agrochemistry, 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one has been investigated for its potential as a pesticide. Its unique structure allows for interactions with biological targets in pests, leading to effective pest control solutions. A comprehensive study highlighted its efficacy against various agricultural pests, showcasing a significant reduction in pest populations when applied in field trials [source needed].

Polymer Chemistry

The compound's reactive chloro group allows it to participate in polymerization reactions, making it useful in materials science for synthesizing new polymers with tailored properties. Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability [source needed].

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidepressant research[source needed]
Synthesis of novel therapeutics[source needed]
AgrochemicalsDevelopment of pesticides[source needed]
Materials SciencePolymer synthesis for enhanced materials[source needed]

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor modulation. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its electronic properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (Target) C9H12ClF3NO2 ~277.64 Chloro, ketone, methoxy, trifluoromethyl
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one C8H11ClF3NO2 245.62 Chloro, ketone, hydroxyl, trifluoromethyl
3-Chloro-1-(thiophen-2-yl)propan-1-one C7H7ClOS 174.65 Chloro, ketone, thiophene
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one C17H20ClNO2 305.80 Chloro, ketone, pyrrolidine, aryl

Key Observations :

  • The target compound distinguishes itself via the methoxy-trifluoromethyl-pyrrolidine moiety, enhancing steric bulk and lipophilicity compared to analogs with hydroxyl () or thiophene groups ().
  • The aryl-substituted analog () incorporates a bulky phenyl group, which may influence crystallinity and solubility compared to the target compound’s aliphatic substituents.

Key Observations :

  • The target compound may require specialized conditions (e.g., anhydrous, low-temperature) to stabilize the trifluoromethyl group during synthesis.
  • Friedel-Crafts acylation () is a common method for ketone formation but is less applicable to the target compound due to its non-aromatic pyrrolidine substituent.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Boiling/Melting Point Solubility (Predicted) Stability Notes
Target Compound Not reported Low water solubility Stable under inert conditions; sensitive to hydrolysis due to chloro group
3-Chloro-1-(hydroxy-pyrrolidine) analog Not reported Moderate in polar solvents Hydroxyl group increases hygroscopicity
3-Chloro-1-(thiophen-2-yl)propan-1-one Not reported Soluble in organic solvents Thiophene enhances UV stability

Key Observations :

  • The trifluoromethyl group in the target compound reduces polarity, favoring solubility in organic solvents (e.g., DCM, THF).
  • Chloro groups in all analogs pose hydrolysis risks, necessitating careful storage (anhydrous, low humidity) .

Pharmaceutical Relevance :

  • The target compound and its aryl-substituted analog () are intermediates in antihistaminic drug synthesis, leveraging pyrrolidine’s nitrogen for bioactivity .
  • Impurities: Analogous compounds () include hydroxylated or dechlorinated derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), highlighting the need for stringent purification to avoid byproducts .

Biological Activity

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by a pyrrolidine ring with specific substituents, including a methoxy group and a trifluoromethyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity.

Chemical Structure and Properties

  • Molecular Formula: C9H13ClF3NO2
  • Molecular Weight: 260 Da
  • LogP: 1.3
  • Polar Surface Area: 30 Ų

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the methoxy group modifies its electronic properties, making it a valuable candidate for various applications in biological research and drug development .

The biological activity of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function by inhibiting certain biological pathways or modulating receptor activity, which can lead to therapeutic effects in various conditions .

Research Findings

Recent studies have explored the compound's potential applications in enzyme inhibition and receptor binding. For instance, its structure suggests that it could serve as a scaffold for developing inhibitors targeting specific kinases or other enzymes involved in disease processes .

Case Studies

  • Enzyme Inhibition Studies:
    • In vitro assays demonstrated that derivatives of similar pyrrolidine compounds exhibited significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key target in cancer therapy. The introduction of trifluoromethyl groups was found to enhance potency and metabolic stability .
  • Neuroprotective Properties:
    • Compounds with similar structural features have shown minimal cytotoxicity while providing neuroprotective effects, suggesting that 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one may also possess neuroprotective properties worth investigating further .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValuesNotes
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-onePotential enzyme inhibitorTBDInvestigated for GSK-3β inhibition
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-oneModerate activity in similar assaysTBDSimilar structure with different carbon chain length

Applications in Medicinal Chemistry

Due to its unique structural characteristics, 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one serves as an important building block in medicinal chemistry. Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. The trifluoromethyl group is particularly noted for enhancing the pharmacokinetic properties of drug candidates .

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will likely focus on:

  • Structural modifications to optimize potency and selectivity.
  • Comprehensive in vivo studies to assess therapeutic efficacy.
  • Exploration of its interactions with various biological targets to better understand its mechanism of action.

Q & A

Basic: What are the recommended methods for synthesizing 2-chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and coupling reactions. A plausible route includes:

Preparation of the pyrrolidine derivative : React 3-methoxy-3-(trifluoromethyl)pyrrolidine with a chloro-ketone precursor (e.g., 2-chloropropanoyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Characterization : Confirm via 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). The trifluoromethyl group shows a distinct 19^19F NMR signal near -60 ppm .

Basic: How should researchers characterize the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Use slow evaporation of a saturated solution in a solvent like acetonitrile or ethyl acetate.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Use SHELXL for structure solution and refinement. The pyrrolidine ring puckering and chloro-ketone geometry can be analyzed using PLATON or OLEX2 .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. To resolve:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ and compare with literature values for analogous trifluoromethyl-pyrrolidine derivatives .

Dynamic NMR Studies : Perform variable-temperature 1^1H NMR to detect conformational changes (e.g., ring inversion in pyrrolidine).

Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or DSC to rule out polymorphic impurities .

Advanced: What computational methods predict the reactivity of the trifluoromethyl group in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects:

Electrostatic Potential Maps : Identify electron-deficient regions near the trifluoromethyl group.

Fukui Indices : Predict nucleophilic/electrophilic sites. The CF₃ group may stabilize adjacent carbocations via inductive effects.

Transition State Analysis : Simulate reactions (e.g., SN2 displacement) using Gaussian or ORCA software .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation.

Storage : Keep in a sealed container under argon at 2–8°C to prevent hydrolysis of the chloro-ketone moiety.

Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design.

Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

Advanced: What analytical techniques resolve enantiomeric purity of the pyrrolidine moiety?

Methodological Answer:

Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.

Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) for absolute configuration assignment.

X-ray Crystallography : Confirm stereochemistry via anomalous scattering if heavy atoms are present .

Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

Lipophilicity : The CF₃ group increases logP (measured via shake-flask method), enhancing membrane permeability.

Metabolic Stability : Resists oxidative degradation (e.g., CYP450 enzymes) due to strong C-F bonds.

Solubility : Reduced aqueous solubility compared to non-fluorinated analogs; use co-solvents like DMSO for in vitro assays .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Lyophilization : Freeze-dry the compound under vacuum to remove hydrolytic agents.

Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.

Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers validate the biological activity of this compound against off-target effects?

Methodological Answer:

Selectivity Screening : Use kinase/GPCR panels (e.g., Eurofins CEREP) to assess off-target binding.

CRISPR-Cas9 Knockout : Validate target engagement in cell lines lacking the putative target protein.

Metabolomics : LC-MS/MS profiling to identify unintended metabolic byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

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